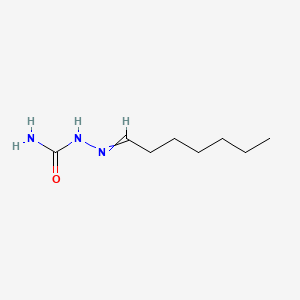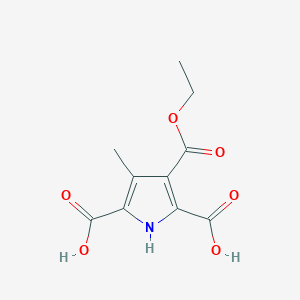
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of ethoxycarbonyl and methyl groups attached to the pyrrole ring, along with two carboxylic acid groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, starting from ethyl acetoacetate and an appropriate amine, the compound can be synthesized via a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole alcohols.
Scientific Research Applications
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the pyrrole ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethoxycarbonyl)-4-methylpyrrole-2-carboxylic acid
- 3-(Methoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid
- 4-Methyl-1h-pyrrole-2,5-dicarboxylic acid
Uniqueness
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid is unique due to the presence of both ethoxycarbonyl and methyl groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
5448-15-7 |
|---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO6/c1-3-17-10(16)5-4(2)6(8(12)13)11-7(5)9(14)15/h11H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
OMNCTLUKQUOFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


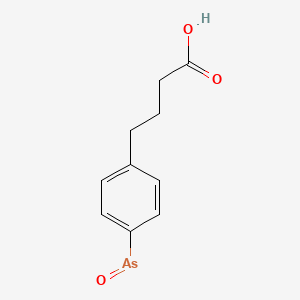

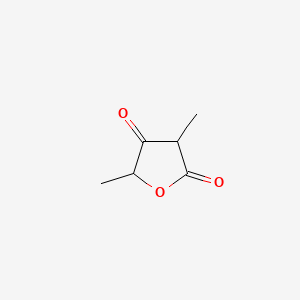
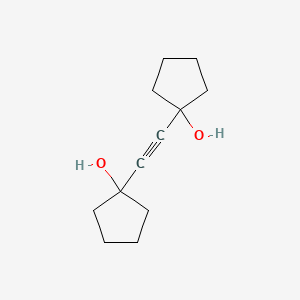
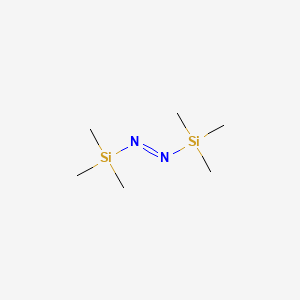
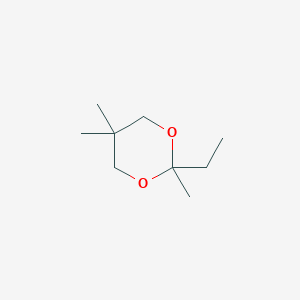
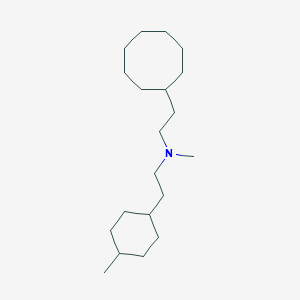
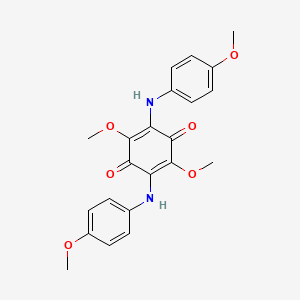
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
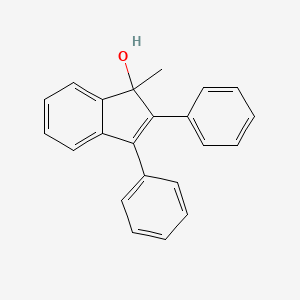
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

